molecular formula C14H11ClN2O B15199151 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B15199151
M. Wt: 258.70 g/mol
InChI Key: BISYAEJRHCEWHE-UHFFFAOYSA-N
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Description

5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole: is a heterocyclic aromatic organic compound. It is characterized by the presence of a benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings. The compound is substituted with a chlorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, leading to the formation of amine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole:

Mechanism of Action

The biological activity of 5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(4-nitrophenyl)-1H-benzimidazole: Similar structure but with a nitro group instead of a methoxy group.

    5-chloro-2-(4-hydroxyphenyl)-1H-benzimidazole: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

    5-chloro-2-(4-methoxyphenyl)-1H-benzimidazole: stands out due to its balanced profile of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H11ClN2O/c1-18-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17-14/h2-8H,1H3,(H,16,17)

InChI Key

BISYAEJRHCEWHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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